2,3-Dinitrotoluene

Catalog No.
S1539709
CAS No.
602-01-7
M.F
C6H3CH3(NO2)2
C7H6N2O4
C7H6N2O4
M. Wt
182.13 g/mol
Availability
In Stock
* This item is exclusively intended for research purposes and is not designed for human therapeutic applications or veterinary use.
2,3-Dinitrotoluene

CAS Number

602-01-7

Product Name

2,3-Dinitrotoluene

IUPAC Name

1-methyl-2,3-dinitrobenzene

Molecular Formula

C6H3CH3(NO2)2
C7H6N2O4
C7H6N2O4

Molecular Weight

182.13 g/mol

InChI

InChI=1S/C7H6N2O4/c1-5-3-2-4-6(8(10)11)7(5)9(12)13/h2-4H,1H3

InChI Key

DYSXLQBUUOPLBB-UHFFFAOYSA-N

SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]

solubility

Very slightly soluble (NTP, 1992)
Soluble in ethanol, ether; slightly soluble in chloroform
In water, 161 mg/L at 25 °C
Solubility in water: very poor
Insoluble

Synonyms

2,3-dinitrotoluene, 2,3-DNT

Canonical SMILES

CC1=C(C(=CC=C1)[N+](=O)[O-])[N+](=O)[O-]

The exact mass of the compound 2,3-Dinitrotoluene is unknown and the complexity rating of the compound is unknown. The solubility of this chemical has been described as very slightly soluble (ntp, 1992)soluble in ethanol, ether; slightly soluble in chloroformin water, 161 mg/l at 25 °csolubility in water: very poorinsoluble. Its Medical Subject Headings (MeSH) category is Chemicals and Drugs Category - Organic Chemicals - Hydrocarbons - Hydrocarbons, Cyclic - Hydrocarbons, Aromatic - Benzene Derivatives - Nitrobenzenes - Dinitrobenzenes - Supplementary Records. It belongs to the ontological category of dinitrotoluene in the ChEBI Ontology tree. The United Nations designated GHS hazard class pictogram is Acute Toxic;Health Hazard;Environmental Hazard, and the GHS signal word is DangerThe storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: Fire Hazards -> Reactive - 3rd degree. However, this does not mean our product can be used or applied in the same or a similar way.

Synthesis of 2,4,6-Trinitrotoluene (TNT) Using Flow Chemistry

Biotransformation of 2,4,6-trinitrotoluene by Diaphorobacter sp. strain DS2

Analytical Standard for Forensic and Environmental Analysis

Machine Learning in Heterogeneous Catalysis

Machine Learning in Heterogeneous Catalysis

2,3-Dinitrotoluene is a nitroaromatic compound with the molecular formula C7H6N2O4\text{C}_7\text{H}_6\text{N}_2\text{O}_4. It exists primarily as a yellow crystalline solid and is one of the six isomers of dinitrotoluene. The compound is insoluble in water and denser than water, producing toxic oxides of nitrogen when combusted. Its physical properties include a melting point of approximately 70 °C and a boiling point that leads to decomposition at temperatures above 250 °C .

The mechanism of action of 2,3-DNT is not fully understood, but research suggests it may disrupt various biological processes. It is suspected to:

  • Inhibit enzymes involved in oxygen transport in the blood, leading to cellular hypoxia (oxygen deficiency).
  • Cause DNA damage, potentially contributing to carcinogenicity.
, including:

  • Nitration: Further nitration can yield higher nitro-substituted compounds.
  • Reduction: The compound can be reduced to form 2,3-diaminotoluene, which is significant in dye production.
  • Decomposition: At elevated temperatures (above 250 °C), it decomposes, potentially leading to explosive reactions in the presence of strong oxidizing agents or caustics .

The biological activity of 2,3-dinitrotoluene has been studied primarily in relation to its toxicity. It is classified as toxic through skin absorption, ingestion, or inhalation. The compound can cause serious health effects, including skin irritation and potential long-term damage to organs upon prolonged exposure. Its metabolites may also exhibit mutagenic properties, raising concerns regarding environmental and occupational exposure .

2,3-Dinitrotoluene is typically synthesized through the nitration of toluene using a mixture of nitric and sulfuric acids. This process involves the electrophilic substitution reaction where nitro groups are introduced into the aromatic ring of toluene. The reaction conditions can be optimized to favor the formation of specific isomers, including 2,3-dinitrotoluene .

Interaction studies involving 2,3-dinitrotoluene have focused on its reactivity with various chemicals. Notably:

  • Oxidizing Agents: The compound reacts violently with strong oxidizers.
  • Biodegradation: Microbial studies indicate that certain bacteria can transform 2,3-dinitrotoluene into less harmful intermediates under anaerobic conditions .
  • Environmental Impact: Its persistence in water and potential bioaccumulation in plants have been documented, raising concerns about ecological toxicity .

2,4-DinitrotolueneC7H6N2O471Decomposes at 300Explosives, dyes2,6-DinitrotolueneC7H6N2O466Decomposes at 285Explosives, intermediates in synthesis3,5-DinitrotolueneC7H6N2O493SublimesChemical synthesis2,5-DinitrotolueneC7H6N2O4UnknownUnknownLess common applications

Uniqueness of 2,3-Dinitrotoluene:

  • It is less commonly produced compared to its more prevalent isomers (like 2,4- and 2,6-dinitrotoluene).
  • Its specific reactivity profile makes it valuable for certain niche applications in chemical synthesis but poses unique challenges regarding safety and handling due to its toxicity and potential for explosive decomposition .

Physical Description

Dinitrotoluene appears as a yellow crystalline solid or an oily liquid consisting of the three isomers. Insoluble in water and denser than water. Produces toxic oxides of nitrogen during combustion. Toxic by skin absorption, ingestion or inhalation.
YELLOW CRYSTALS WITH CHARACTERISTIC ODOUR.
Orange-yellow crystalline solid with a characteristic odor.
Orange-yellow crystalline solid with a characteristic odor. [Note: Often shipped molten.]

Color/Form

Yellow crystals

XLogP3

1.9

Boiling Point

482 °F at 760 mm Hg (NTP, 1992)
284.0 °C
572°F

Flash Point

404 °F (NIOSH, 2016)
404°F

Vapor Density

6.3 (NTP, 1992) (Relative to Air)
6.28 (Air = 1)
Relative vapor density (air = 1): 6.28
6.3

Density

1.3208 (NTP, 1992)
1.3 (Water = 1)
Relative density (water = 1): 1.3 (liquid)
1.32

LogP

log kow = 2.18 (est)
2.0 (calculated)

Melting Point

158 °F (NTP, 1992)
60.0 °C
63 °C
59-61 °C
158°F

UNII

BS660NHC83

GHS Hazard Statements

H301: Toxic if swallowed [Danger Acute toxicity, oral];
H311: Toxic in contact with skin [Danger Acute toxicity, dermal];
H331: Toxic if inhaled [Danger Acute toxicity, inhalation];
H341: Suspected of causing genetic defects [Warning Germ cell mutagenicity];
H350: May cause cancer [Danger Carcinogenicity];
H361f ***: Suspected of damaging fertility [Warning Reproductive toxicity];
H373 **: Causes damage to organs through prolonged or repeated exposure [Warning Specific target organ toxicity, repeated exposure];
H400: Very toxic to aquatic life [Warning Hazardous to the aquatic environment, acute hazard];
H410: Very toxic to aquatic life with long lasting effects [Warning Hazardous to the aquatic environment, long-term hazard]

Vapor Pressure

1 mm Hg (NIOSH, 2016)
1.6X10-4 mm Hg at 25 °C (est)
1 mmHg

Pictograms

Health Hazard Environmental Hazard Acute Toxic

Acute Toxic;Health Hazard;Environmental Hazard

Other CAS

602-01-7
25321-14-6

Wikipedia

2,3-dinitrotoluene

Use Classification

Fire Hazards -> Reactive - 3rd degree

Methods of Manufacturing

Dinitration of toluene results in the formation of a number of isomeric products, and with a typical sulfuric-nitric acid nitrating mixture the following mixture of isomers is obtained: 75 wt% 2,4-dinitrotoluene, 19 wt% 2,6-dinitrotoluene, 2.5 wt% 3,4-dinitrotoluene, 1 wt% 2,3-dinitrotoluene, and 0.5 wt% 2,5-dinitrotoluene.
Dinitrotoluene as an isomeric mixture is manufactured in large scale continuous plants ... Most commonly a two-stage isothermal nitration with azeotropic nitric acid as nitrating agent and sulfuric acid (75-96%) as nitration catalyst is applied. Reaction apparatus, loop or stirred tank reactors, are very similar to those used in continuous isothermal nitration of benzene. Spent sulfuric acid is reconcentrated in large sulfuric acid concentration units (SAC) by multistage vacuum distillation.
... 2,3-DNT and 3,4-DNT, are derived from nitration of m-nitrotoluene.

General Manufacturing Information

Benzene, 1-methyl-2,3-dinitro-: ACTIVE
Commercial or technical grade dinitrotoluene is a mixture of about 76% of the 2,4-isomer, 19% of the 2,6- compound, and 5% is made up of 2,3-, 2,5-, 3,4- and 3,5-dinitrotoluenes
Analysis of technical grade dinitrotoluene yielded the following results: 76.49% 2,4-DNT, 18.83% 2,6-DNT, 0.65% 2,5-DNT, 2.43% 3,4-DNT, 1.54% 2,3-DNT, 0.040% 3,5-DNT, 0.050% Trinitrotoluene, 0.005% cresols, 0.003% mononitrobenzene, and 0.003%, 0.0005%, and 0.006%, for ortho-, meta-, and para-, mononitrotoluenes, respectively.
Dinitrification of toluene typically yields 1% 2,3-dinitrotoluene by weight.
2,3-Dinitrotoluene is an undesirable by-product in the manufacturing of toluene diisocyanate.

Analytic Laboratory Methods

A method has been developed which combines collection dinitrotoluene vapor onto silica gel sample tubes, desorption in chloroform, and gas chromatographic determination of the various isomers of dinitrotoluene. Concentrations of less than 10 percent of the TLV can be determined in a 50 liter air sample.
DINITROTOLUENE & ITS ISOMERS WERE DETERMINED IN WATER SAMPLES BY GC.
HPLC TECHNIQUES WERE USED IN LOW LEVEL DETECTION OF TETRYL & 6 ISOMERIC DINITROTOLUENES (2,3-, 2,4-, 2,5-, 2,6-, 3,4-, & 3,5-DNT).
NIOSH Method: S215. Analyte: Dinitrotoluene. Matrix: Air. Procedure: HPLC. Method Evaluation: Method was validated over the range of 0.90 to 5.0 mg/cu m using a 90 liter sample. Method detection limit: is not determined. Precision (CVt): 0.063. Interferences: No specific interferences.
DINITROTOLUENE ISOMERS INCL 2,3-DNT WERE DETECTED IN WATER BY GC.
HPLC TECHNIQUES WERE USED IN LOW LEVEL DETECTION OF 2,3-DNT.
FUSED SIO2 CAPILLARY GC COLUMNS COATED WITH OV-101 WERE USED FOR ANALYSIS OF EXPLOSIVES INCLUDING 2,3-DNT AT LOW PICOGRAM LEVEL. HIGH FLOW RATE OF HELIUM CARRIER GAS WILL IMPROVE SEPARATION OF EXPLOSIVE MIXTURES.

Storage Conditions

PRECAUTIONS FOR "CARCINOGENS": Storage site should be as close as practical to lab in which carcinogens are to be used, so that only small quantities required for ... expt need to be carried. Carcinogens should be kept in only one section of cupboard, an explosion-proof refrigerator or freezer (depending on chemicophysical properties ...) that bears appropriate label. An inventory ... should be kept, showing quantity of carcinogen & date it was acquired ... Facilities for dispensing ... should be contiguous to storage area. /Chemical Carcinogens/
Normally stored as a molten liquid. Separate from strong oxidizers & reducing agents. Hot water coils should not exceed 194 °F (90 °C). /Dinitrotoluenes/

Interactions

Ingestion of alcohol may increase the toxic effects of DNT.

Dates

Last modified: 08-15-2023

Evaluation of the dependence of aqueous solubility of nitro compounds on temperature and salinity: a COSMO-RS simulation

Yana A Kholod, Ganna Gryn'ova, Leonid Gorb, Frances C Hill, Jerzy Leszczynski
PMID: 21215986   DOI: 10.1016/j.chemosphere.2010.12.065

Abstract

The solubility in pure and saline water at various temperatures was calculated for selected nitro compounds (nitrobenzene, 1,3,5-trinitrobenzene, 2-nitrotoluene, 3-nitrotoluene, 4-nitrotoluene, 2,4-dinitrotoluene, 2,6-dinitrotoluene, 2,3-dinitrotoluene, 3,4-dinitrotoluene, 2,4,6-trinitrotoluene) using the Conductor-like Screening model for Real Solvents (COSMO-RS). The results obtained were compared with experimental values. The COSMO-RS predictions have shown high accuracy in reproducing the trends of aqueous solubilities for both temperature and salinity. The proposed methodology was then applied to predict the aqueous solubilities of 19 nitro compounds in the temperature range of 5-50°C in saline solutions. The salting-out parameters of the Setschenow equation were also calculated. The predicted salting-out parameters were overestimated when compared to the measured values, but these parameters can still be used for qualitative estimation of the trends.


Effect of soil organic matter chemistry on sorption of trinitrotoluene and 2,4-dinitrotoluene

Neera Singh, Anne E Berns, Dieter Hennecke, Jennifer Hoerner, Werner Koerdel, Andreas Schaeffer
PMID: 19748732   DOI: 10.1016/j.jhazmat.2009.08.090

Abstract

The sorption of organic contaminants in soil is mainly attributed to the soil organic matter (SOM) content. However, recent studies have highlighted the fact that it is not the total carbon content of the organic matter, but its chemical structure which have a profound effect on the sorption of organic contaminants. In the present study sorption of two nitroaromatic contaminants viz. trinitrotoluene (TNT) and 2,4-dinitrotoluene (2,4-DNT) was studied in different SOM fractions viz. a commercial humic acid, commercial lignin and humic acid and humin extracted from a compost. (13)C-DP/MAS NMR studies indicated that the structural composition of the organic carbon in different SOM fractions was different. The order of sorption of the nitroaromatics in the different sorbents was: humic acid-commercial>humic acid-compost>humin approximately lignin. Among the aliphatic and aromatic carbon fractions (representing bulk of SOM matrix), adsorption parameter K(f)(1/n) for nitroaromatics sorption correlated well with the aliphatic carbon (r=0.791 for TNT and 0.829 for 2,4-DNT) than the aromatic carbon (r=0.634 for TNT and r=0.616 for 2,4-DNT). However, among carbon containing functional groups, carbonyl carbon showed strong positive correlation with sorption of TNT (r=0.991) and 2,4-DNT (r=0.967) while O-alkyl carbon showed negative correlation (r=0.832 for TNT and r=0.828 for 2,4-DNT). The study indicates that aliphatic domains in the SOM significantly affect the non-specific sorption of both the nitroaromatic contaminants.


Electrochemiluminescence on smartphone with silica nanopores membrane modified electrodes for nitroaromatic explosives detection

Shuang Li, Danhua Zhang, Jinglong Liu, Chen Cheng, Long Zhu, Candong Li, Yanli Lu, Sze Shin Low, Bin Su, Qingjun Liu
PMID: 30245166   DOI: 10.1016/j.bios.2018.09.055

Abstract

Silica nanopores have electron channels and ion channels interpenetrating each other, which prompt the use of this structure for creating efficient electronic devices. In this study, silica nanopores membrane modified screen printed electrodes were applied in a smartphone-based electrochemiluminescence system for nitroaromatic explosives detection. Universal serial bus-on the go (USB-OTG) and camera on smartphone were used as the electrical stimulation and luminescence capture, respectively. ⎕Multimode methods including (red-green-blue) RGB, (hue-saturation-brightness) HSB, and Gray were proposed for luminescence analysis. Specific polypeptides were immobilized on the nanopores modified electrodes for nitroaromatic explosives sensing. With positive-charged tris(2,2'-bipyridyl)ruthenium(II) (Ru(bpy)
) as electrochemiluminescence label, the increase in luminescence was associated with the selective ion channels and the well-conductive electron channels in the negative-charged nanopores. Besides, on account of the large specific surface area, nanopores modified screen printed electrodes showed stable and uniform luminescence. Results showed that the nanopores-enhanced electrochemiluminescence on smartphone covered a linear dynamic range from 10
mg/mL to 10
mg/mL for nitroaromatic explosives detection with the detection limit of 2.3 × 10
mg/mL. Therefore, high-efficient photo-electricity conversion capabilities of nanopores made it a kind of promising platform for sensitive and stable electrochemiluminescence. Furthermore, smartphone-based electrochemiluminescence with disposable screen printed electrodes could facilitate the mobile monitoring of biochemical analytes in the fields of environment, security, and health.


Express analysis of explosives, chemical warfare agents and drugs with multicapillary column gas chromatography and ion mobility increment spectrometry

Igor A Buryakov
PMID: 14698239   DOI: 10.1016/j.jchromb.2003.10.064

Abstract

Description of a gas chromatograph designed for express analysis of explosives (2,4-dinitrotoluene, 2,4,6-trinitrotoluene, pentaerythritol tetranitrate), chemical warfare agents (mustard gas, lewisite, sarin) and drugs (heroin, cocaine hydrochloride, crack) is given. The devices comprises a multicapillary chromatographic column and an ion mobility increment spectrometer (MCC-IMIS). The main analytical characteristics of an IMIS (estimated detection limit (DL), linear dynamic range (LDR), speed of response) and a chromatographic column (separation power, degree of separation, a number of possible peaks at a chromatogram section, divided by analysis time) are determined. The maximum value of DL equal to 5 pg/ml was registered for cis-alpha-LW, and the lowest one of 0.001 pg/ml was for cocaine. The maximum value of LDR equal to 1000 was registered for sarin and the lowest one of 150 was for the ions of lewisite. Speed of response of one compound detection with the IMIS was 0.7 s.


The in vitro effects of four isomers of dinitrotoluene on rat Sertoli and Sertoli-germ cell cocultures: germ cell detachment and lactate and pyruvate production

S C Reader, P M Foster
PMID: 2256117   DOI: 10.1016/0041-008x(90)90248-s

Abstract

The present study was undertaken to evaluate the in vitro effects of four isomers of a known testicular toxicant, dinitroluene (DNT). Rat Sertoli or Sertoli-germ cell cocultures were treated, after 3 days in culture, with DNT isomers (0.01 to 100 microM) or 1,3-dinitrobenzene (1,3-DNB) for 24 hr. Cellular morphology, germ cell detachment (GCD) and lactate pyruvate production were used as sensitive effect markers of in vitro toxicity. Morphologically the Sertoli cell monolayer remained intact 24 hr after exposure to DMSO, 1,3-DNB, or DNT isomers. Some apparent cytotoxicity was observed at 100 microM 3,4-DNT: the monolayer was disrupted with extensive vacuolation of the Sertoli cells. Cocultures treated with concentrations of 50 microM DNT isomers closely resembled cells treated with 100 microM 1,3-DNB. GCD increased in a dose-dependent manner (0.01 and 10 microM DNT isomers) increasing between 2- and 10-fold over control. Both lactate and pyruvate production increased with rising concentrations of DNT isomers. The most sensitive effect was seen with 3,4-DNT (10 to 25 microM). In the case of 2,6-DNT, despite increases in GCD and lactate production, only a minimal increase in pyruvate was demonstrated. Overall, the ratio of lactate to pyruvate production declined with increasing doses of DNT. These results indicate that the four isomers of DNT directly affected Sertoli cell morphology and function, effects comparable to those seen with the Sertoli cell toxicant 1,3-DNB. Further, the data support the hypothesis that DNT may be a Sertoli cell toxicant.


In-line coupling capillary electrochromatography with amperometric detection for analysis of explosive compounds

A Hilmi, J H Luong
PMID: 10826686   DOI: 10.1002/(SICI)1522-2683(20000401)21:7<1395::AID-ELPS1395>3.0.CO;2-C

Abstract

Amperometric detection at a bare gold electrode has been in-line coupled with capillary electrochromatography (CEC) for analysis of nitroaromatic and nitroamine explosives in contaminated soils and ground water. The CEC column packed with 3 microm C18 particles performed best using a mobile phase containing 70-80% methanol, 30 or 20% water, 5 mM sodium dodecyl sulfate (SDS) and 10mM 2-(N-morpholino)ethanesulfonic acid (MES). In contrast, the separation column packed with 1.5 km C18 particles exhibited the best separation when only 30% methanol was added to a mobile phase containing 70% water, 7 mM SDS, and 10 mM MES. The detection, based on electrochemical reduction of the explosives (-0.7 or -1 V vs. Ag/AgCl, depending upon the level of methanol in the mobile phase), was compatible with such mobile phases. The detection limits for 13 explosives ranged from 100 to 200 ppb, i.e., about twofold better than those obtained with electrokinetic chromatography (EKC)/amperometric detection. From an operational viewpoint, exhaustive column conditioning was a prerequisite and care should be taken to prevent bubble formation and current breakdown during the course of separation. The CEC column equipped with amperometric detection successfully measured explosives in ground water and extracts prepared from contaminated soils and the results obtained agreed well with those of the U.S. Environmental protection Agency (EPA) method.


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